molecular formula C9H2ClF9 B1621508 2-Chloro-1,3,5-tris(trifluoromethyl)benzene CAS No. 444-38-2

2-Chloro-1,3,5-tris(trifluoromethyl)benzene

Cat. No.: B1621508
CAS No.: 444-38-2
M. Wt: 316.55 g/mol
InChI Key: OLWJWIMWBGMZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,3,5-tris(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C9H2ClF9 and its molecular weight is 316.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst Development

The synthesis and application of various catalysts utilize related chemical structures. For instance, 1,3,5-Tris(hydrogensulfato) benzene serves as an efficient catalyst for synthesizing derivatives through condensation reactions, highlighting the potential role of structurally similar compounds in catalysis (Karimi-Jaberi et al., 2012).

Polymerization Initiators

Compounds with trifluoromethyl groups have been used as initiators for polymerization processes. The complexation of trifluoromethanesulphonates demonstrates their role in initiating ethylenic monomer polymerizations, implying a potential area of application for similar compounds (Souverain et al., 1980).

Electrophilic Trifluoromethylation

Trifluoromethyl-substituted benzene derivatives are pivotal in electrophilic trifluoromethylation reactions. This indicates the utility of such compounds in introducing trifluoromethyl groups to aromatic and heteroaromatic compounds, thus enhancing their properties (Mejía & Togni, 2012).

Fluorination Processes

The electrochemical fluorination of benzene derivatives containing trifluoromethyl groups has been studied, showing efficient pathways to perfluorocyclohexane derivatives. Such research underscores the significance of chloro and trifluoromethyl substituents in fluorination chemistry (Yonekura et al., 1976).

Frameworks and Porous Materials

The use of tris-substituted benzene derivatives in creating high-surface-area frameworks, such as in the assembly of hydrogen-bonded networks, highlights their utility in materials science. These compounds can contribute to the development of materials with significant porosity and adsorption capabilities (Zentner et al., 2015).

Properties

IUPAC Name

2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWJWIMWBGMZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371549
Record name 2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-38-2
Record name 2-chloro-1,3,5-tris(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Reactant of Route 2
2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Chloro-1,3,5-tris(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,3,5-tris(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.